

# BRPF1: A Multifunctional Epigenetic Regulator

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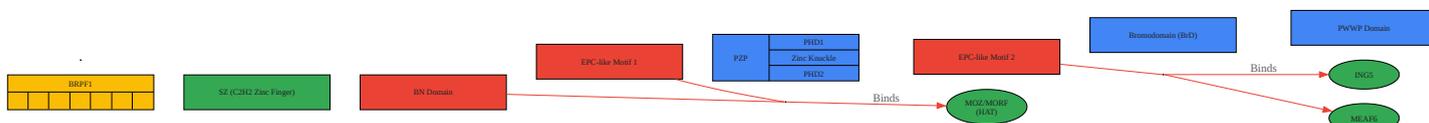
**Compound Focus: PFI-4**

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BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical **scaffold protein and multivalent chromatin reader** within histone acetyltransferase (HAT) complexes [1]. It facilitates the assembly and enhances the activity of complexes with HATs like MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7), playing a key role in chromatin remodeling and gene transcription [1]. Dysregulation of BRPF1 is implicated in various cancers.

The diagram below illustrates the domain architecture of the BRPF1 protein and its role in the MOZ/MORF HAT complex assembly.



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*BRPF1 domain structure and HAT complex assembly. Domains color-coded by function: scaffold (red), chromatin readers (blue), others (green).*

## PFI-4: A Chemical Probe for BRPF1

**PFI-4** is a potent and selective chemical probe developed to target the BRPF1 bromodomain [2]. The following table summarizes key biophysical and cellular data that characterize its function.

Assay Type	Description	Result / Outcome
Isothermal Titration Calorimetry (ITC)	Measures binding affinity and thermodynamics [2].	Confirmed direct binding to BRPF1 bromodomain.
AlphaScreen Assay	Competes with an acetylated histone peptide for binding [2].	<b>IC<sub>50</sub> provided</b> ; demonstrates potency and selectivity over other bromodomains (e.g., BRD4).
Temperature Shift Assay	Monitors thermal protein stability change upon ligand binding [2].	Significant <b>ΔT<sub>x</sub> shift</b> observed, confirming binding.
Fluorescence Recovery After Photobleaching (FRAP)	Assesses compound engagement in live cells (U2OS) [2].	<b>Reduced recovery time</b> at 1-5 μM, showing target engagement and increased chromatin residence.
NanoBRET Assay	Measures intracellular competition in live cells (U2OS) [2].	<b>IC<sub>50</sub> provided</b> ; confirms cell permeability and binding.

## Therapeutic Potential in Cancer

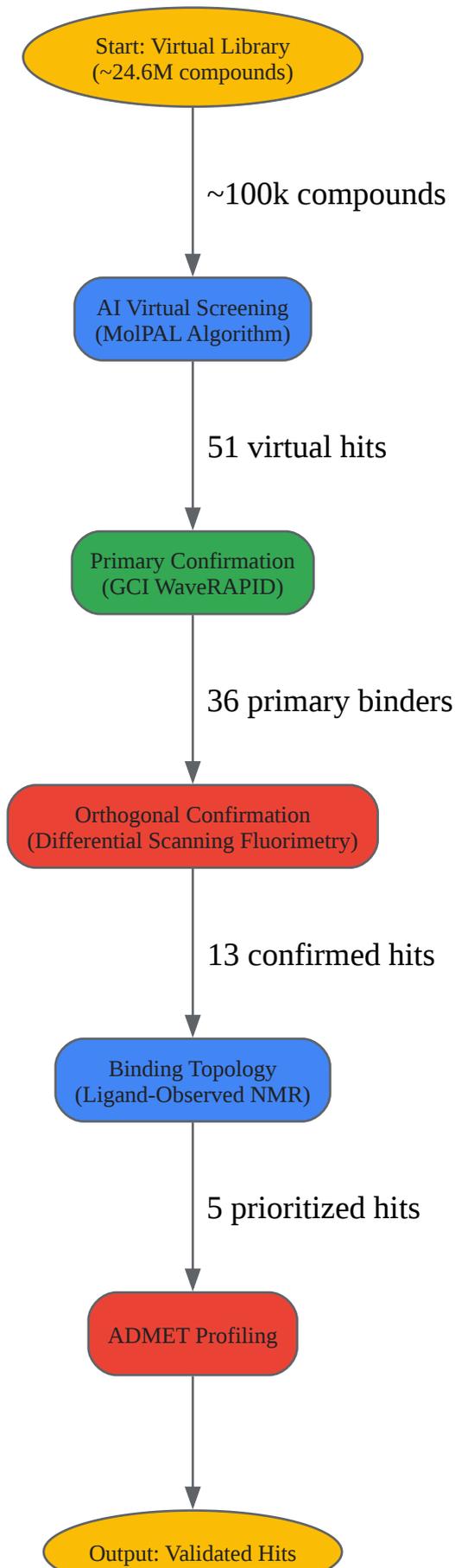
Recent research highlights BRPF1 as a promising therapeutic target in several cancer types, with **PFI-4** and other inhibitors showing potential in preclinical models.

- **Overcoming Chemotherapy Resistance in Triple-Negative Breast Cancer (TNBC):** A 2025 study identified BRPF1 as a key regulator of **Taxol (paclitaxel) resistance** [3]. BRPF1 was found to directly bind to the promoter of the **ABCB1 (MDR1)** gene, enhancing its expression and promoting a multi-drug resistance phenotype. Knockout or pharmacological inhibition of BRPF1 using inhibitors like

**PFI-4 and OF-1**, in combination with Taxol, significantly reduced cell viability in resistant TNBC cells [3].

- **Targeting Endocrine Therapy-Resistant Breast Cancers:** A 2024 study identified BRPF1 as a master epigenetic regulator essential for the survival of ER $\alpha$ + breast cancer cells, including those resistant to antiestrogens [4]. BRPF1 interacts with ER $\alpha$  on chromatin, and its inhibition with small molecules like **GSK6853** and **GSK5959** disrupts estrogen signaling, silences the **ESR1** (ER $\alpha$ ) gene itself, and induces cell cycle arrest and apoptosis [4].
- **Actionable Target in Hematological Cancers:** BRPF1 is also a target in cancers like **acute myeloid leukemia (AML)** and **hepatocellular carcinoma (HCC)** [5] [6]. The BioPALS platform, which combines AI-driven virtual screening with advanced biophysical techniques, has successfully identified novel, potent, and selective hit compounds against the BRPF1b bromodomain [5] [6].

The diagram below summarizes the experimental workflow used in the BioPALS platform to identify BRPF1 inhibitors.





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*BioPALS hit identification workflow for BRPF1b inhibitors, integrating AI and biophysical techniques [5].*

## Experimental Protocols for Key Assays

For researchers aiming to study BRPF1 inhibition, here are detailed methodologies for key assays from the search results.

### • AlphaScreen Assay for Bromodomain Binding [2]

- **Principle:** A bead-based proximity assay that detects competition between a potential inhibitor and a biotinylated, acetylated histone peptide for binding to the BRPF1 bromodomain.
- **Protocol:**
  - Prepare reagents in assay buffer (25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 + 0.05% CHAPS).
  - Serially dilute the test ligand (e.g., **PFI-4**) in a 384-well plate.
  - Add biotinylated peptide (e.g., H-YSGRGGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH) and His-tagged BRPF1 protein to achieve final concentrations of 25-100 nM.
  - Incubate for 30 minutes at room temperature.
  - Add a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads under low light.
  - Incubate for 60 minutes, protected from light.
  - Read on a plate reader (e.g., PHERAstar FS) using an AlphaScreen 680/570 filter set.
  - Analyze data by normalizing against DMSO controls and calculating IC<sub>50</sub> values in Prism (GraphPad).

### • Fluorescence Recovery After Photobleaching (FRAP) [2]

- **Principle:** Measures the mobility of GFP-tagged BRPF1 in live cells to indicate target engagement and chromatin binding.
- **Protocol:**
  - Culture U2OS cells and transfer with a plasmid expressing GFP-BRPF1.
  - To increase global histone acetylation, treat cells with 2.5 μM SAHA for 6 hours.
  - One hour before imaging, treat cells with the BRPF1 inhibitor (e.g., 1 μM or 5 μM **PFI-4**).
  - On a confocal microscope, photobleach a defined region of the nucleus and record the fluorescence recovery over time.

- Plot the half-recovery time of the fluorescence signal. A longer half-recovery time indicates that the inhibitor is successfully engaging the target and reducing its mobility on chromatin.

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